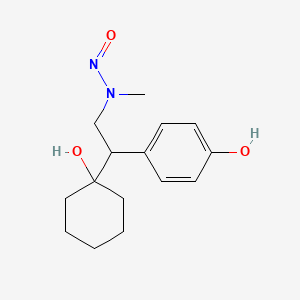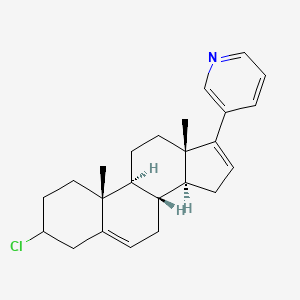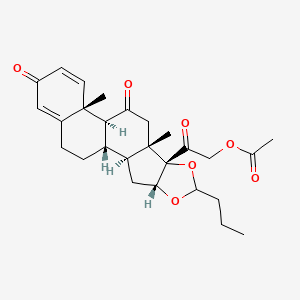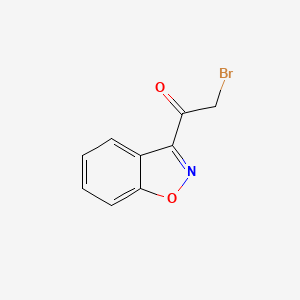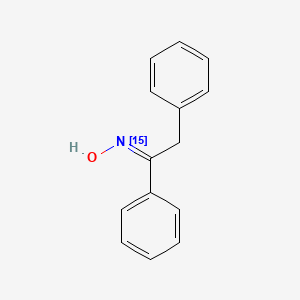
(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1,2-Diphenylethanone Oxime-15N, also known as (E)-2-Phenylacetophenone Oxime-15N, is a nitrogen-15 labeled derivative of 2-Phenylacetophenone oxime. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-Diphenylethanone Oxime-15N typically involves the reaction of 2-Phenylacetophenone with hydroxylamine-15N under acidic or basic conditions to form the oxime. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of (1E)-1,2-Diphenylethanone Oxime-15N may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and yield. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1,2-Diphenylethanone Oxime-15N undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles.
Reduction: Can be reduced to amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Applications De Recherche Scientifique
(1E)-1,2-Diphenylethanone Oxime-15N is utilized in various scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in isotope labeling studies to track metabolic pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Used in the synthesis of labeled compounds for quality control and analytical purposes.
Mécanisme D'action
The mechanism of action of (1E)-1,2-Diphenylethanone Oxime-15N involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrogen-15 label allows for detailed NMR studies to elucidate the pathways and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylacetophenone Oxime: The non-labeled counterpart.
Benzophenone Oxime: Another structurally similar oxime.
Acetophenone Oxime: A simpler oxime derivative.
Uniqueness
(1E)-1,2-Diphenylethanone Oxime-15N is unique due to its nitrogen-15 isotopic labeling, which provides enhanced capabilities for detailed mechanistic studies and tracking in various scientific applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in research.
Propriétés
Formule moléculaire |
C14H13NO |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1 |
Clé InChI |
PWCUVRROUAKTLL-MXLIBVBKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


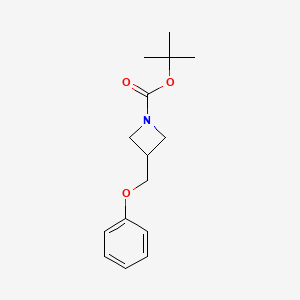
![[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
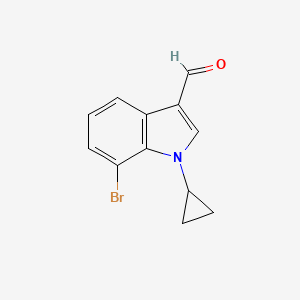
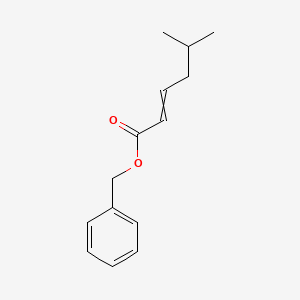
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
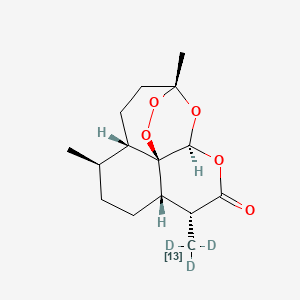
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
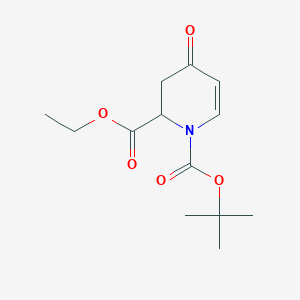
![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
